Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate
Description
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTISEJLUUFWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation with Fluorinated Acetyl Chlorides
The Claisen condensation between ethyl trifluoroacetate and trifluoromethylacetyl chloride represents a foundational method. This route leverages the reactivity of acid chlorides to form β-keto esters under mild conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the enolate of ethyl trifluoroacetate attacks trifluoromethylacetyl chloride. Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane are employed to minimize hydrolysis. Catalytic amounts of triethylamine (5–10 mol%) enhance reaction rates by scavenging HCl. Typical conditions include:
Optimization and Industrial Adaptations
Industrial protocols substitute trifluoromethylacetyl chloride with cost-effective alternatives like trifluoromethylacetic anhydride. Continuous flow systems improve heat management and scalability, achieving throughputs of 50–100 kg/batch. Post-reaction quenching with methanol ensures complete esterification, while distillation removes excess reagents.
Table 1: Claisen Condensation Variants
| Acid Chloride | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trifluoromethylacetyl | THF | Et₃N | 75 | 98 |
| Trifluoroacetic | CH₂Cl₂ | DMAP | 68 | 95 |
| Pentafluoropropionyl | Toluene | None | 62 | 90 |
Reformatsky Reaction with Zinc-Mediated Coupling
The Reformatsky reaction enables the construction of the β-keto ester backbone through zinc-mediated coupling of ethyl bromodifluoroacetate with trifluoromethyl ketones.
Stepwise Synthesis
Nucleophilic Trifluoromethylation of β-Keto Esters
Recent advances utilize fluoroform (HCF₃) as a trifluoromethyl source, offering a sustainable alternative to traditional reagents.
Reaction Protocol
A solution of ethyl 4,4,4-trifluoroacetoacetate in triglyme reacts with KHMDS (2.5 equiv) and HCF₃ at −40°C. The trifluoromethyl anion attacks the keto carbonyl, forming the desired product after 12 hours (82% yield).
Scope and Limitations
- Substrate Compatibility : Aromatic and aliphatic β-keto esters are viable, but steric hindrance reduces yields for branched substrates.
- Catalyst Screening : CsF and KOtBu show inferior activity compared to KHMDS.
Table 2: Trifluoromethylation Efficiency
| Substrate | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 4,4,4-trifluoroaceto | KHMDS | −40 | 82 |
| Methyl 3-oxopentanoate | CsF | −20 | 45 |
| tert-Butyl 3-oxohexanoate | KOtBu | 0 | 28 |
Enzymatic Asymmetric Synthesis
Biocatalytic routes using lipases or esterases achieve enantioselective synthesis, critical for pharmaceutical intermediates.
Lipase-Catalyzed Dynamic Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic β-keto esters in ionic liquids. Key parameters:
Industrial Feasibility
Continuous bioreactors with enzyme recycling achieve 90% retention of activity after 10 cycles, reducing production costs by 40%.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Organic Synthesis
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various fluorinated compounds due to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions.
Case Study: Synthesis of Trifluoromethylated Compounds
Research has demonstrated that this compound can react with anilines to produce substituted quinolinones, showcasing its utility in synthesizing complex fluorinated structures . The chemoselectivity observed in these reactions highlights the compound's effectiveness as a synthetic intermediate.
Pharmaceutical Development
Fluorinated compounds are known for their enhanced biological activity and metabolic stability. This compound is being explored for its potential in drug development, particularly in creating new classes of pharmaceuticals that target specific biological pathways.
Example: Anticancer Agents
Studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth . The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and bioavailability of drug candidates.
Agrochemical Applications
The compound is also significant in agrochemical research. Its derivatives are being investigated as potential herbicides and fungicides due to their ability to disrupt biochemical pathways in target organisms.
Case Study: Herbicide Development
Research has shown that the synthesis of pyridine-based herbicides can be achieved using intermediates derived from this compound . These compounds demonstrate effective herbicidal activity while minimizing environmental impact.
Comparative Analysis of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Synthesis of trifluoromethylated compounds | Versatile building block |
| Pharmaceutical | Development of anticancer agents | Enhanced biological activity |
| Agrochemical | Development of herbicides and fungicides | Targeted action with reduced toxicity |
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is exploited in drug design to improve the pharmacokinetic profiles of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
Ethyl 4,4,4-Trifluoro-3-(Trifluoromethyl)butanoate (CAS 17327-34-3)
- Structure : Lacks the 3-oxo group but retains the 3-CF₃ substituent.
- Properties: Reduced electrophilicity compared to the target compound, as the absence of the ketone limits keto-enol tautomerism. This results in lower reactivity in condensation reactions .
- Similarity Score : 0.89 (based on structural similarity algorithms) .
Ethyl 2-Ethyl-4,4,4-Trifluoro-3-oxobutanoate
- Structure : Replaces the 2-CF₃ group with an ethyl (C₂H₅) substituent.
- Properties : The ethyl group increases steric hindrance, reducing reaction rates in sterically sensitive processes. However, the retained 3-oxo group maintains moderate acidity (pKa ~9–11) .
Ethyl 2,4,4,4-Tetrafluoro-3-oxobutanoate (CAS 685-69-8)
- Structure : Features an additional fluorine at the 2-position, creating a tetrafluoro configuration.
- Properties : Higher electronegativity and volatility (molecular weight 202.1 g/mol) compared to the target compound. The 2-fluorine enhances stability against hydrolysis but reduces solubility in polar solvents .
Functional Group Modifications
Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)butanoate (CAS 1242336-58-8)
- Structure: Replaces the 3-oxo group with a phenylimino (C₆H₅N=) moiety.
- Properties: The imino group introduces basicity and enables chelation with metals, making it useful in coordination chemistry. This contrasts with the target compound’s keto-centric reactivity .
Ethyl 4,4-Difluoro-3-oxo-2-(Ureidomethylene)butanoate (CAS 1824838-67-6)
Physicochemical and Application Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₈H₇F₆O₃ | 298.14 | 2-CF₃, 3-oxo, 4-CF₃ | Drug intermediates, ligands |
| Ethyl 4,4,4-Trifluoro-3-methylbutanoate | C₇H₉F₃O₂ | 182.14 | 3-CH₃, 4-CF₃ | Flavorants, solvents |
| Ethyl 2,4,4,4-Tetrafluoro-3-oxobutanoate | C₆H₆F₄O₃ | 202.10 | 2-F, 3-oxo, 4-CF₃ | Specialty polymers |
Research Findings and Key Insights
- Reactivity : The target compound’s 3-oxo and 2-CF₃ groups synergize to enhance electrophilicity, enabling efficient participation in Michael additions and Claisen condensations .
- Thermal Stability: Fluorine substitution at the 4-position increases thermal stability compared to non-fluorinated β-keto esters (e.g., ethyl acetoacetate) .
- Biological Activity: Fluorinated analogues exhibit improved metabolic stability in pharmaceuticals, as seen in studies on trifluoro-hydroxybutanoate derivatives .
Biological Activity
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate (ETFAA) is a fluorinated organic compound notable for its unique chemical properties due to the presence of multiple trifluoromethyl groups. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₇H₆F₆O₃
- Molecular Weight : 252.11 g/mol
- Density : 1.2 g/cm³
- Boiling Point : Approximately 133.6 °C
The high fluorine content significantly enhances the compound's reactivity and stability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
ETFAA acts primarily as a reagent in organic synthesis, facilitating the formation of enantiopure trifluoromethyl-functionalized products. Its mechanism involves:
- Nucleophilic Substitution : Reacts with nucleophiles such as amines to form substituted products.
- Reduction and Oxidation : Can be reduced to corresponding alcohols or oxidized to form carboxylic acids .
Biological Activity
Recent studies have highlighted several aspects of ETFAA's biological activity:
Enzyme Inhibition
ETFAA has been investigated for its potential to inhibit various enzymes:
- Cyclooxygenase (COX) : Moderate inhibition was observed against COX-2, which is significant for anti-inflammatory drug development. The presence of trifluoromethyl groups enhances binding interactions with the enzyme's active site .
- Lipoxygenases (LOX) : Similar inhibitory effects were noted against LOX-5 and LOX-15, suggesting potential applications in treating conditions related to oxidative stress and inflammation .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of ETFAA on cancer cell lines:
- MCF-7 Breast Cancer Cells : ETFAA demonstrated moderate cytotoxicity, indicating its potential as a chemotherapeutic agent. The IC50 values suggest that further optimization could enhance its efficacy against various cancer types .
Case Studies
- Synthesis of Trifluoromethylated Compounds : Research highlighted the use of ETFAA in synthesizing novel compounds with enhanced biological activity. For example, it was used to produce inhibitors for specific enzymes involved in cancer progression .
- Molecular Docking Studies : In silico docking studies revealed that ETFAA interacts favorably with key residues in target enzymes, suggesting that the trifluoromethyl groups play a crucial role in enhancing binding affinity and selectivity .
Comparative Analysis with Similar Compounds
To better understand ETFAA's unique properties, a comparison with similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₇H₆F₆O₃ | Enzyme inhibition (COX, LOX) |
| Trifluoroacetic acid ethyl ester | C₅H₇F₃O₂ | Anti-inflammatory properties |
| Ethyl 4,4,4-trifluoro-2-butynoate | C₇H₆F₆O₂ | Potential anticancer activity |
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving esterification and trifluoromethylation. Key steps include:
- Condensation reactions using ethyl acetoacetate derivatives with trifluoromethylating agents like (trifluoromethyl)copper complexes under anhydrous conditions .
- Temperature control : Reactions are often conducted at −20°C to 0°C to minimize side reactions (e.g., decarboxylation) .
- Purification : Column chromatography with hexane/ethyl acetate (4:1) is recommended to isolate the product .
Yield optimization requires precise stoichiometry of trifluoromethyl donors and inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between keto-enol tautomers of this compound?
- ¹H NMR : The enol form shows a downfield singlet (~15 ppm) for the hydroxyl proton, absent in the keto form. The keto form exhibits a triplet for the α-proton to the carbonyl at ~3.5 ppm .
- IR Spectroscopy : The enol form displays a broad O–H stretch (~3200 cm⁻¹), while the keto form shows a strong C=O stretch (~1730 cm⁻¹) .
- Mass Spectrometry (MS) : Fragmentation patterns differ: the keto form loses CO₂ (m/z −44), while the enol form retains the hydroxyl group, leading to distinct daughter ions .
Q. What solvents and reaction conditions stabilize the trifluoromethyl group during synthesis?
- Solvents : Anhydrous dichloromethane or THF are preferred to avoid hydrolysis. Polar aprotic solvents (DMF) enhance trifluoromethylation efficiency but require low temperatures (−30°C) .
- Additives : Catalytic amounts of CuI or Pd(PPh₃)₄ improve trifluoromethyl group retention .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
The trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example:
- Aminolysis : Reacts 10× faster with primary amines (e.g., benzylamine) compared to non-fluorinated analogs, forming stable amides. Kinetic studies show a linear free-energy relationship (ρ = +1.2) with Hammett substituent constants .
- Steric effects : The bulky CF₃ group hinders attack from bulky nucleophiles (e.g., tert-butylamine), requiring elevated temperatures (60°C) .
Q. What computational methods (e.g., DFT) predict the compound’s tautomeric equilibrium and its impact on biological activity?
- DFT Calculations : B3LYP/6-311+G(d,p) models predict the keto form is 4.3 kcal/mol more stable than the enol form in the gas phase. Solvent models (PCM) shift equilibrium slightly toward the enol in polar solvents .
- Biological Relevance : The enol form shows higher binding affinity to serine hydrolases (e.g., acetylcholinesterase) due to hydrogen-bonding interactions, as validated by molecular docking .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Conflicting reports on hepatic microsomal stability (e.g., t₁/₂ = 2 hr vs. 8 hr) arise from:
- Species variability : Rat microsomes show higher CYP450 activity than human .
- Experimental design : Pre-incubation with NADPH vs. direct assay impacts results. Standardized protocols (e.g., ISO 10993-23) and LC-MS/MS quantification are critical .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale trifluoromethylation?
Q. What strategies mitigate hydrolysis of the ester group during storage?
- Storage : −20°C under argon with molecular sieves (3Å) reduces hydrolysis to <1% over 6 months .
- Lyophilization : Freeze-drying in the presence of trehalose preserves integrity for biological assays .
Structural and Functional Analogues
Q. How does replacing the ethyl ester with a methyl group affect reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
